((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone
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Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Applications
Compounds with bicyclic structures similar to the one described are often subjects of synthetic and characterization studies. For instance, the synthesis of zinc nanoparticles using a hetero bicyclic compound as a reducing and stabilizing agent demonstrates the utility of complex bicyclic molecules in nanomaterials science (Pushpanathan & Kumar, 2014). Such methodologies could be applicable to the synthesis and stabilization of nanoparticles using compounds with similar bicyclic or heterocyclic structures.
Medicinal Chemistry and Drug Discovery
In drug discovery, bicyclic and heterocyclic compounds are crucial for developing new pharmaceuticals. The compound's structural motifs, such as the azabicyclo and triazolyl groups, are common in molecules with potential biological activity. For instance, the design and preparation of novel tricyclic compounds with unique amine moieties for anti-influenza virus agents highlight the role of complex bicyclic structures in medicinal chemistry (Oka et al., 2001). Such research underscores the importance of exploring diverse bicyclic frameworks in the search for new therapeutic agents.
Molecular Docking and Theoretical Studies
Compounds with intricate bicyclic or heterocyclic frameworks are also subjects for computational chemistry, where their binding affinities to biological targets can be explored through molecular docking studies. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents illustrate how computational techniques are employed to predict the biological activity of complex molecules (Katariya et al., 2021). Similar approaches could be used to investigate the potential biological interactions of "((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone".
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-13-4-3-12(21-13)14(20)19-9-1-2-10(19)6-11(5-9)18-8-16-7-17-18/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJLAUFYZVJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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